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Introduction
The human vasopressin V2 receptor (V2R), a member of the Class A G protein-coupled

receptor (GPCR) superfamily, is a critical mediator of water homeostasis in the human body.[1]

[2][3][4] Encoded by the AVPR2 gene on the X chromosome, this receptor is primarily

expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[2][5]

[6] Its primary endogenous ligand is the nine-amino acid neurohypophysial hormone, arginine

vasopressin (AVP).[1] Upon AVP binding, the V2R predominantly couples to the stimulatory G

protein (Gs), activating the adenylyl cyclase signaling pathway.[5][7][8] This cascade ultimately

leads to the translocation of aquaporin-2 (AQP2) water channels to the apical membrane,

facilitating water reabsorption from urine.[5][9][10]

Dysfunction of the V2R is implicated in several clinical disorders. Loss-of-function mutations

can lead to X-linked congenital nephrogenic diabetes insipidus (NDI), while gain-of-function

mutations can cause the nephrogenic syndrome of inappropriate antidiuresis (NSIAD).[9][11]

Consequently, the V2R is a significant therapeutic target for a range of conditions, including

hyponatremia, polycystic kidney disease, and urinary disorders.[11][12] This guide provides a

detailed overview of the V2R's molecular structure, drawing upon recent high-resolution

structural data from cryo-electron microscopy (cryo-EM).
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Overall Molecular Architecture
As a typical Class A GPCR, the V2R consists of a single polypeptide chain that traverses the

plasma membrane seven times, forming a bundle of seven transmembrane (7TM) α-helices

connected by three intracellular loops (ICLs) and three extracellular loops (ECLs).[3][7] The N-

terminus is located extracellularly, while the C-terminus is in the cytoplasm.[7]

Recent cryo-EM studies of the AVP-V2R-Gs complex have provided unprecedented insight into

its three-dimensional structure at resolutions of up to 2.6 Å.[1] These structures reveal the

canonical 7TM helical bundle, with the α-helical domain (AHD) of the Gαs subunit being flexible

and not fully resolved.[11] In the active state, the cytoplasmic ends of transmembrane helices,

particularly TM5 and TM6, undergo significant outward movements to create a cavity that

accommodates the Gs protein.[1][11]

The Ligand-Binding Pocket
The orthosteric binding pocket for the peptide agonist AVP is located deep within the 7TM

bundle.[13][14] AVP adopts a distinct "spoon-like" conformation, with its cyclic "head" (formed

by a disulfide bridge between Cys1 and Cys6) inserting deep into the receptor core and its

linear "tail" extending towards the extracellular surface.[13]

The binding pocket is a deep cleft, with the bottom being predominantly hydrophobic and the

entrance being more hydrophilic.[14] Key interactions between AVP and V2R have been

identified through high-resolution structures.[11][15]

Key Residue Interactions in the AVP Binding Pocket:

Hydrophobic Cluster: The aromatic residues Tyr2 and Phe3 of AVP form extensive π-π

stacking and hydrophobic interactions with V2R residues M1203.33, M1233.36, F2876.51,

and F2886.52 at the bottom of the pocket.[11] These interactions, in turn, pack against

W2846.48.[11]

Other Interactions: The AVP disulfide bond and Tyr2 also form hydrophobic contacts with

M3117.39 and L3127.40 on TM7.[11]

Extracellular Loops: All three extracellular loops (ECL1, ECL2, and ECL3) and all

transmembrane helices contribute to forming the AVP binding site.[13][15]
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Mutagenesis studies have confirmed that mutations to residues like W193, F2876.51, and

F2886.52 can significantly compromise AVP binding.[11]

Receptor Activation and G Protein Coupling
Upon AVP binding, the V2R undergoes a series of conformational changes to transition from an

inactive to an active state, capable of engaging and activating the Gs protein.

Key Structural Changes Upon Activation:

TM6 Movement: A hallmark of Class A GPCR activation is a large outward movement of the

cytoplasmic end of TM6.[15] In the V2R, this displacement is approximately 10-13 Å.[15]

Molecular Switches: Conserved motifs within the GPCR structure act as "molecular

switches." Upon activation, the ionic lock between D1363.49 and R1373.50 is broken.[15]

Additionally, rearrangements occur in the P5.50-S3.40-Y6.44 "transmission switch" and the

conserved NPxxY motif in TM7.[15]

Gs Protein Engagement: The outward movement of the transmembrane helices opens a

cytoplasmic cavity. The α5 helix of the Gαs subunit inserts deep into this V2R core, which is

a crucial step for receptor-Gs protein coupling.[5][11] Cryo-EM studies have revealed a

unique receptor-Gs interface where the Gαs subunit penetrates deeply into the active V2R.

[5][15]

Single-particle cryo-EM analysis has revealed that the AVP-V2R-Gs complex is highly dynamic,

existing in multiple conformational states that reflect different modes of interaction between

AVP and the Gs protein.[5][9]

Signaling Pathways
The V2R primarily signals through the Gs protein pathway but can also engage β-arrestin-

dependent pathways.

Gs-Adenylyl Cyclase Pathway
Binding of AVP to the V2R triggers the exchange of GDP for GTP on the Gαs subunit of the

heterotrimeric Gs protein.[5] The activated Gαs-GTP complex dissociates and stimulates

adenylyl cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP).[5][7]
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Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key

downstream targets, including the AQP2 water channel, leading to its translocation and

subsequent water reabsorption.[5][10]
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V2R Gs-Protein Signaling Pathway

β-Arrestin Pathway
Upon agonist stimulation, the V2R can also be phosphorylated by G protein-coupled receptor

kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[16] β-

arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. It

also initiates a distinct signaling cascade, including receptor internalization via clathrin-coated

pits and the activation of mitogen-activated protein (MAP) kinase pathways, which are

associated with cell growth and proliferation.[5][16] Cryo-EM structures of the V2R-β-arrestin1

complex reveal an atypical interface involving all receptor intracellular loops.[12][16]
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V2R β-Arrestin Signaling Pathway

Experimental Protocols: Structural Determination by
Cryo-EM
The high-resolution structures of the V2R have been determined primarily through single-

particle cryo-electron microscopy. This technique is ideal for determining the structures of large,

dynamic macromolecular complexes. The general workflow is outlined below.

Methodology for AVP-V2R-Gs Complex Structure
Determination

Protein Construct Engineering:

The human V2R gene is modified to enhance expression and stability. This often includes

adding a hemagglutinin signal peptide and a FLAG tag to the N-terminus and a purification

tag (e.g., Twin-Strep-tag) to the C-terminus.[5]
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To further stabilize the complex for imaging, a nanobody (e.g., Nb35) that recognizes the

Gαs-Gβγ interface is often used.[5]

Protein Expression and Purification:

The V2R construct is expressed in an appropriate system, such as insect (Sf9) or

mammalian cells.

The receptor is solubilized from the cell membranes using detergents (e.g., lauryl maltose

neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).

The V2R is purified using affinity chromatography (e.g., Strep-Tactin resin), followed by

size-exclusion chromatography to ensure homogeneity.

Ternary Complex Assembly:

The purified, ligand-free V2R is incubated with the agonist (AVP) to form the agonist-

receptor complex.

The purified heterotrimeric Gs protein (Gαs, Gβ1, Gγ2) and the stabilizing nanobody

(Nb35) are added in molar excess.

Apyrase is often included to hydrolyze any free GDP/GTP, promoting the formation of a

stable, nucleotide-free complex.

The fully assembled AVP-V2R-Gs-Nb35 complex is then purified by size-exclusion

chromatography.

Cryo-EM Grid Preparation and Data Acquisition:

A small volume (2-3 µL) of the purified complex is applied to a glow-discharged cryo-EM

grid (e.g., Quantifoil R1.2/1.3).

The grid is blotted to create a thin film of the solution and then plunge-frozen in liquid

ethane using a vitrification robot (e.g., Vitrobot Mark IV).

Data is collected on a high-end transmission electron microscope (e.g., Titan Krios)

equipped with a direct electron detector. Movies of the particles are recorded.
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Image Processing and 3D Reconstruction:

The raw movie frames are corrected for beam-induced motion.

Individual particle images are automatically picked from the micrographs.

The particles undergo several rounds of 2D and 3D classification to remove poor-quality

particles and sort the remaining particles into structurally homogeneous classes. This step

is crucial for dealing with the conformational flexibility of the complex.[5]

A final 3D map is generated from the best particle class and post-processed to enhance

resolution.

Model Building and Refinement:

An initial model of the complex is built by docking existing homologous structures into the

cryo-EM density map.

The model is manually adjusted and refined using software like Coot and Phenix to best fit

the map and maintain proper protein geometry.[5] Computational and Nuclear Magnetic

Resonance (NMR) spectroscopy data may be integrated to aid in model building.[5][9]
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Cryo-EM Experimental Workflow for V2R Structure
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Cryo-EM Experimental Workflow for V2R Structure
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Quantitative Data Summary
The following tables summarize key quantitative data derived from structural and functional

studies of the human V2 receptor.

Table 1: Ligand Binding Affinities

Ligand
Receptor
Construct

Assay Type
Affinity
Constant

Reference

Arginine
Vasopressin
(AVP)

Cryo-EM V2R
Construct

Inhibition
Ki = 1.12 ± 0.5
nM

[5]

| Fluorescent Antagonist | Cryo-EM V2R Construct | Dissociation | Kd = 2.27 ± 0.24 nM |[5] |

Table 2: Functional Activity

Ligand
Receptor
Construct

Assay Type Potency Reference

| Arginine Vasopressin (AVP) | Cryo-EM V2R Construct | cAMP Accumulation | Kact = 2.05 ±

0.11 nM |[5] |

Table 3: Structural Determination Parameters
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Complex Method
Global
Nominal
Resolution

PDB ID
(Example)

Reference

AVP-V2R-Gs Cryo-EM 2.6 Å 7D7M [1]

AVP-V2R-Gs Cryo-EM 2.8 Å 7DW9 [11]

AVP-V2R-Gs (L-

state)
Cryo-EM 3.1 Å 7AB6 [5]

AVP-V2R-Gs (T-

state)
Cryo-EM 3.4 Å 7AB7 [5]

Tolvaptan-V2R Cryo-EM Not Specified 8Q6O [17]

| Mambaquaretin-V2R | Cryo-EM | Not Specified | 8Q6P |[17] |

Conclusion and Future Directions
The recent breakthroughs in determining the high-resolution structure of the human

vasopressin V2 receptor in its active, agonist-bound state and inactive, antagonist-bound state

represent a landmark achievement in GPCR structural biology.[9][17] These structures provide

a detailed atomic framework for understanding the molecular basis of ligand recognition,

receptor activation, and G protein coupling. For researchers and drug development

professionals, this structural information is invaluable. It helps explain the molecular

consequences of disease-causing mutations and provides a rational basis for the design of

novel, more selective, and potent therapeutic agents targeting the V2R for the treatment of

water balance disorders.[9][11][17] Future studies will likely focus on elucidating the structures

of V2R coupled to different signaling partners and with a wider array of synthetic ligands to

further refine our understanding and expand the therapeutic possibilities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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